(2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-[4-(propan-2-yl)phenyl]prop-2-enamide
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Overview
Description
(E)-3-(4-ISOPROPYLPHENYL)-N~1~-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2-PROPENAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a propenamide backbone with isopropylphenyl and methylpyrimidinylsulfonylphenyl substituents, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-ISOPROPYLPHENYL)-N~1~-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2-PROPENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the isopropylphenyl and methylpyrimidinylsulfonylphenyl intermediates, followed by their coupling through a propenamide linkage. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-ISOPROPYLPHENYL)-N~1~-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
(E)-3-(4-ISOPROPYLPHENYL)-N~1~-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2-PROPENAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Researchers explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound may be used in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(4-ISOPROPYLPHENYL)-N~1~-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-ISOPROPYLPHENYL)-N~1~-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2-PROPENAMIDE: shares structural similarities with other propenamide derivatives and sulfonylphenyl compounds.
4-ISOPROPYLPHENYL diphenyl phosphate: Another compound with an isopropylphenyl group, used in different chemical contexts.
2,4,6-Triisopropyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzenesulfonamide: A related compound with a similar sulfonylphenyl group.
Uniqueness
The uniqueness of (E)-3-(4-ISOPROPYLPHENYL)-N~1~-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2-PROPENAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C23H24N4O3S |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
(E)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(4-propan-2-ylphenyl)prop-2-enamide |
InChI |
InChI=1S/C23H24N4O3S/c1-16(2)19-7-4-18(5-8-19)6-13-22(28)26-20-9-11-21(12-10-20)31(29,30)27-23-24-15-14-17(3)25-23/h4-16H,1-3H3,(H,26,28)(H,24,25,27)/b13-6+ |
InChI Key |
JNZTWHLULHFVKJ-AWNIVKPZSA-N |
Isomeric SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)C(C)C |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
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